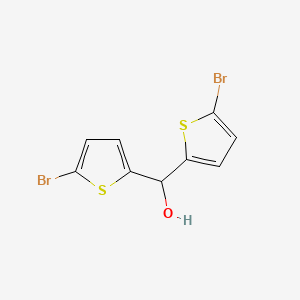

Bis(5-bromothiophen-2-yl)methanol

Description

Propriétés

Formule moléculaire |

C9H6Br2OS2 |

|---|---|

Poids moléculaire |

354.1 g/mol |

Nom IUPAC |

bis(5-bromothiophen-2-yl)methanol |

InChI |

InChI=1S/C9H6Br2OS2/c10-7-3-1-5(13-7)9(12)6-2-4-8(11)14-6/h1-4,9,12H |

Clé InChI |

FNOSSRVPZNOTHN-UHFFFAOYSA-N |

SMILES canonique |

C1=C(SC(=C1)Br)C(C2=CC=C(S2)Br)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-bromothiophen-2-yl)methanol typically involves the bromination of thiophene followed by a coupling reaction to introduce the methanol group. One common method involves the use of 5-bromothiophene-2-carbaldehyde as a starting material, which is then subjected to a Grignard reaction with methylmagnesium bromide to yield the desired product .

Industrial Production Methods: While specific industrial production methods for Bis(5-bromothiophen-2-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Analyse Des Réactions Chimiques

Types of Reactions: Bis(5-bromothiophen-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atoms can be reduced to hydrogen, yielding the non-brominated thiophene derivative.

Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or Grignard reagents can facilitate substitution reactions.

Major Products:

Oxidation: Products include 5-bromothiophene-2-carboxaldehyde or 5-bromothiophene-2-carboxylic acid.

Reduction: The major product is 5-thiophen-2-ylmethanol.

Substitution: Products vary depending on the nucleophile used, such as 5-alkylthiophene derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Bis(5-bromothiophen-2-yl)methanol serves as a building block for synthesizing more complex organic molecules and polymers. Its unique structure allows for the formation of new bonds and functional groups, facilitating the development of novel compounds.

Research is ongoing to explore its derivatives for potential biological activity. For instance, compounds derived from Bis(5-bromothiophen-2-yl)methanol are being studied as probes in biochemical assays, which could lead to advancements in drug discovery.

Pharmaceutical Applications

The compound is being investigated as a precursor for pharmaceutical compounds. Its structural characteristics may contribute to the development of new medications with enhanced efficacy.

Materials Science

In materials science, Bis(5-bromothiophen-2-yl)methanol is utilized in developing organic electronic materials. It plays a crucial role in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for enhancing the performance of these devices.

Case Study 1: Organic Electronics

A study demonstrated that incorporating Bis(5-bromothiophen-2-yl)methanol into polymer semiconductors improved charge transport properties, leading to increased efficiency in organic photovoltaic cells. The brominated thiophene units contributed to better electron mobility compared to non-brominated analogs.

Case Study 2: Drug Discovery

In a recent investigation, derivatives of Bis(5-bromothiophen-2-yl)methanol were synthesized and tested for their inhibitory effects on specific cancer cell lines. The results indicated promising anti-cancer activity, suggesting potential therapeutic applications .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (1-(Aminomethyl)cyclopropyl)(5-bromothiophen-2-yl)methanol | Aminomethyl derivative | Contains an amino group which may enhance biological activity |

| 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(6-(didodecyl(methyl)silyl) | Polymer semiconductor | Exhibits enhanced solubility and conductivity |

| 4,7-Bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine | Thiadiazole derivative | Incorporates a thiadiazole core adding complexity |

Mécanisme D'action

The mechanism of action of Bis(5-bromothiophen-2-yl)methanol largely depends on its application. In organic electronics, its role is primarily structural, contributing to the formation of conductive polymers and enhancing the electronic properties of materials. The bromine atoms and methanol group can participate in various chemical reactions, facilitating the formation of new bonds and functional groups .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares Bis(5-bromothiophen-2-yl)methanol with structurally related bromothiophene derivatives, focusing on molecular properties, applications, and synthesis:

Key Research Findings and Analysis

Electronic Properties

- Substituent Effects: Methoxy or ethylhexyl groups (e.g., in T-EHPPD-T monomers) improve solubility and reduce aggregation, enhancing photovoltaic performance .

- Bromine vs. Chlorine : Brominated analogs exhibit higher reactivity in coupling reactions compared to chlorinated derivatives (e.g., 5-chlorothiophen-2-yl analogs), enabling faster polymerization .

Challenges and Opportunities

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.